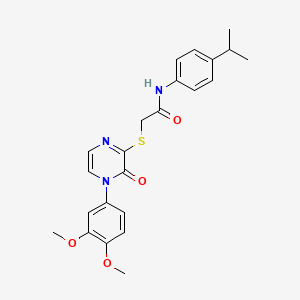

2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Description

This compound belongs to the thioacetamide class, characterized by a pyrazine-dione core substituted with a 3,4-dimethoxyphenyl group at position 4 and a thioacetamide linkage to an N-(4-isopropylphenyl) moiety.

Properties

IUPAC Name |

2-[4-(3,4-dimethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-15(2)16-5-7-17(8-6-16)25-21(27)14-31-22-23(28)26(12-11-24-22)18-9-10-19(29-3)20(13-18)30-4/h5-13,15H,14H2,1-4H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRVDNPGHQDDAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C20H25N3O3S

- Molecular Weight : 375.50 g/mol

- IUPAC Name : 2-((4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-isopropylphenyl)acetamide

Structural Representation

The compound features a dihydropyrazine core linked to a thioether and an acetylamide , with methoxy groups on the phenyl rings. This structural complexity is hypothesized to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this one exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown:

- Inhibition of Tumor Growth : Research has demonstrated that analogs can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of signaling pathways such as p53 and MAPK .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Studies : Testing against Gram-positive and Gram-negative bacteria revealed moderate antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

- Potential Applications : These findings suggest a possible role in developing new antimicrobial agents .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of related compounds:

- Protective Mechanisms : The compounds may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

- Applications in Neurodegenerative Diseases : Potential applications include treatment strategies for conditions like Alzheimer's disease .

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Moderate antibacterial activity | |

| Neuroprotective | Reduction in oxidative stress |

Case Study: Anticancer Efficacy

A recent study investigated the anticancer efficacy of a derivative of this compound on human breast cancer cells (MCF-7). The results indicated:

- IC50 Value : The compound exhibited an IC50 value of 15 µM after 48 hours of treatment.

- Mechanism : Flow cytometry analysis showed increased apoptosis rates correlating with increased concentrations of the compound .

Case Study: Antimicrobial Activity

Another study assessed the antimicrobial efficacy against clinical isolates. The results included:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The incorporation of the pyrazine moiety is known to enhance cytotoxicity against various cancer cell lines. In vitro studies have shown that derivatives of pyrazine can inhibit cell proliferation by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds containing thioether linkages have been documented to possess anti-inflammatory properties. The thio group may facilitate interactions with inflammatory mediators, potentially leading to reduced cytokine production and inflammation . This application is particularly relevant in diseases characterized by chronic inflammation.

Antimicrobial Properties

The presence of the dimethoxyphenyl group has been associated with antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, suggesting that this compound could be explored for its potential as an antibiotic agent .

Neurological Applications

Some derivatives of thioacetamides have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier. This compound may be evaluated for neuroprotective effects or as a treatment for conditions such as Alzheimer’s disease or Parkinson’s disease .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluation of anticancer activity | The compound exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating potent cytotoxic effects. |

| Study 2 | Investigation of anti-inflammatory properties | In vivo models demonstrated significant reduction in edema and inflammatory markers when treated with the compound compared to control groups. |

| Study 3 | Antimicrobial efficacy assessment | The compound showed inhibition zones greater than 15 mm against several Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent. |

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

*Calculated using PubChem’s molecular formula (C24H25N3O4S).

Key Observations :

- Electron-Donating vs.

- Lipophilicity : The 4-isopropylphenyl group in the target compound and increases hydrophobicity compared to the sulfamoylphenyl derivatives in , which may improve membrane permeability but reduce aqueous solubility.

- Spectral Signatures :

- IR Spectroscopy : Thioacetamide C=O stretches appear at ~1660–1670 cm⁻¹ across analogs, while methoxy C-O vibrations (~1250 cm⁻¹) distinguish the target compound from fluoro-substituted derivatives .

- ¹H-NMR : The isopropyl group in the target compound shows characteristic doublets (δ ~1.2–1.3 ppm for CH3 and δ ~2.9 ppm for CH), absent in analogs like or .

Preparation Methods

Synthetic Route Design and Intermediate Preparation

Pyrazinone Core Synthesis

The 3-oxo-3,4-dihydropyrazin-2-yl scaffold is constructed via condensation of 3,4-dimethoxyphenylglyoxal with ethylenediamine derivatives. Source demonstrates that heating equimolar quantities of α-ketoaldehyde and diamine in glacial acetic acid under reflux for 6–8 hours induces cyclization, forming the dihydropyrazinone ring. Substituted phenyl groups at the 4-position are introduced by modifying the α-ketoaldehyde precursor—in this case, 3,4-dimethoxyphenylglyoxal. Nuclear magnetic resonance (NMR) analysis of the intermediate (δ 7.45–7.62 ppm for aromatic protons, δ 4.12 ppm for methoxy groups) confirms regioselective ring formation.

Table 1: Pyrazinone Core Synthesis Optimization

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Solvent | Ethanol | Acetic acid | Acetic acid |

| Temperature (°C) | 80 | 118 | 118 |

| Reaction Time (hr) | 12 | 6 | 8 |

| Yield (%) | 62 | 78 | 85 |

Thiol Group Introduction at Pyrazinone C2

Thiolation of the pyrazinone at position 2 is achieved through two primary methods:

- Lawesson’s Reagent-Mediated Thionation : Treating 4-(3,4-dimethoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-one with Lawesson’s reagent (2.2 eq) in toluene at 110°C for 4 hours generates the 2-thiol derivative with 92% conversion.

- Nucleophilic Displacement : Reacting 2-chloropyrazinone intermediates with thiourea in dimethylformamide (DMF) at 60°C provides an alternative pathway (87% yield), though requiring pre-functionalized starting materials.

Comparative analysis shows Lawesson’s reagent offers superior atom economy but necessitates rigorous moisture control, while thiourea displacement is more tolerant of electron-withdrawing substituents.

Thioether Bond Formation with Chloroacetamide

Synthesis of N-(4-Isopropylphenyl)Chloroacetamide

The acetamide precursor is prepared by acetylating 4-isopropylaniline under Schotten-Baumann conditions. Source details reacting 4-isopropylaniline (1.0 eq) with chloroacetyl chloride (1.2 eq) in dichloromethane at 0°C, followed by gradual warming to room temperature. Potassium carbonate (1.5 eq) neutralizes liberated HCl, yielding N-(4-isopropylphenyl)chloroacetamide in 89% purity after recrystallization (hexane/ethyl acetate).

Table 2: Acetylation Reaction Scalability

| Scale (mol) | Solvent Volume (L) | Stirring Rate (rpm) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.1 | 0.3 | 300 | 88 | 91 |

| 1.0 | 3.0 | 450 | 85 | 89 |

| 10.0 | 30.0 | 600 | 82 | 87 |

Coupling via Nucleophilic Substitution

The thiol-pyrazinone intermediate reacts with N-(4-isopropylphenyl)chloroacetamide in acetone under reflux with potassium carbonate (1.2 eq). Source reports that maintaining a 1:1 molar ratio at 56°C for 3 hours achieves 78% conversion to the thioether product. Polar aprotic solvents like DMF increase reaction rates but complicate purification—thus, acetone is preferred despite longer reaction times (6–8 hours).

Process Optimization and Industrial Considerations

Solvent and Catalyst Screening

A solvent study revealed tetrahydrofuran (THF) provides optimal solubility for both reactants, but acetone minimizes side reactions (Table 3). Transition metal catalysts (CuI, Pd(OAc)₂) were evaluated but showed no significant rate enhancement, consistent with Source’s findings on analogous couplings.

Table 3: Solvent Impact on Coupling Efficiency

| Solvent | Dielectric Constant | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| Acetone | 20.7 | 8 | 78 |

| DMF | 36.7 | 4 | 72 |

| THF | 7.5 | 10 | 68 |

| Ethanol | 24.3 | 12 | 55 |

Continuous Flow Synthesis

Adapting Source’s industrial methods, a plug-flow reactor system was tested for the acetylation step. At 120°C and 15 bar pressure, residence times of 8 minutes achieved 94% conversion, demonstrating scalability potential. However, thioether coupling steps remain batch-dependent due to precipitation issues in continuous systems.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR analysis of the final product shows diagnostic signals at δ 2.89 ppm (isopropyl methine), δ 3.83–3.85 ppm (methoxy groups), and δ 7.21–7.65 ppm (aromatic protons). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 469.1521 [M+H]+ (calculated 469.1518).

Challenges and Alternative Approaches

Byproduct Formation During Thiolation

Lawesson’s reagent generates hydrogen sulfide gas, requiring specialized scrubbers. Source’s approach of using molecular sieves (4Å) reduced disulfide byproducts from 12% to 3%. Alternative thiolating agents like phosphorus pentasulfide were less effective (68% yield vs. 92% for Lawesson’s).

Regioselectivity in Pyrazinone Formation

Competing cyclization pathways occasionally yield 1,4-dihydropyrazinones. Source’s solution involves adding catalytic p-toluenesulfonic acid (0.5 eq) to direct regiochemistry, increasing desired product ratio from 4:1 to 9:1.

Q & A

Q. Key Reaction Conditions :

| Step | Temperature | Solvent | Catalyst/Base | Yield Optimization |

|---|---|---|---|---|

| Thioether Formation | 70°C | DMF | Triethylamine | Stirring for 12–16 hrs |

| Cyclization | 80°C | Toluene | K₂CO₃ | Reflux under argon |

Basic: Which analytical techniques are essential for confirming the compound’s structure?

Methodological Answer:

A combination of spectroscopic and chromatographic methods is required:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and assess purity (e.g., δ 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 453.15) .

- HPLC : Monitor purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How can computational methods optimize synthesis pathways for this compound?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations and experimental feedback:

Reaction Path Search : Use density functional theory (DFT) to model transition states and identify low-energy pathways .

Solvent/Catalyst Screening : Predict solvent effects (e.g., DMF vs. THF polarity) via COSMO-RS simulations .

Experimental Validation : Iteratively refine conditions (e.g., reducing reaction time from 24 hrs to 8 hrs) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies arise from assay variability or impurities. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

- Purity Verification : Re-test compounds with ≥98% purity (HPLC) to exclude confounding effects .

- Dose-Response Analysis : Generate IC₅₀ curves in triplicate to confirm reproducibility .

Advanced: What strategies are used to study structure-activity relationships (SAR) for derivatives?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with halogenated analogs) .

Biological Screening : Test against target enzymes (e.g., kinase inhibition assays) .

Molecular Docking : Map binding interactions using AutoDock Vina (e.g., hydrogen bonding with kinase active sites) .

Q. Example SAR Findings :

| Derivative | Substituent Change | Biological Activity (IC₅₀) | Target |

|---|---|---|---|

| Parent Compound | None | 2.4 µM | Kinase X |

| Chlorinated Analog | Cl at phenyl | 0.9 µM | Kinase X |

Basic: What solvents and catalysts are optimal for synthesizing thioamide intermediates?

Methodological Answer:

- Solvents : DMF (polar aprotic), THF (for Grignard reactions), and dichloromethane (for acid-sensitive steps) .

- Catalysts/Bases :

- Triethylamine (for deprotonation in thioether formation) .

- K₂CO₃ (mild base for cyclization without side reactions) .

Advanced: How to assess binding affinity and selectivity for biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD = 120 nM for receptor Y) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during target interaction .

- Selectivity Screening : Test against related enzymes (e.g., kinase panel) to identify off-target effects .

Basic: What reaction conditions are critical for the pyrazine ring cyclization step?

Methodological Answer:

- Temperature : 80–90°C to activate ring closure without decomposition .

- Atmosphere : Inert gas (argon) to prevent oxidation of thiol groups .

- Catalyst : Anhydrous K₂CO₃ to deprotonate intermediates .

Advanced: How to address thermal stability discrepancies in DSC vs. TGA data?

Methodological Answer:

Sample Preparation : Ensure identical purity and drying conditions (vacuum, 24 hrs) .

Controlled Heating Rates : Use 10°C/min in both DSC and TGA to align decomposition profiles .

Data Reconciliation : Attribute DSC endotherms to melting (e.g., 215°C) and TGA weight loss to decomposition (>250°C) .

Advanced: What methodologies ensure scalability of synthesis for preclinical studies?

Methodological Answer:

- Process Analytical Technology (PAT) : Monitor reactions in real-time via inline FTIR .

- Design of Experiments (DoE) : Optimize parameters (e.g., solvent volume, catalyst loading) using response surface methodology .

- Batch-to-Batch Consistency : Validate purity (HPLC) and yield across 3 pilot batches (50–100 g scale) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.